Cas no 2352069-68-0 (N-Fmoc-4-ethynyl-D-phenylalanine)

N-Fmoc-4-ethynyl-D-phenylalanine Chemical and Physical Properties
Names and Identifiers
-
- (2S)-3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- F81106
- 2352069-68-0
- 3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- N-Fmoc-4-ethynyl-DL-phenylalanine
- N-Fmoc-4-ethynyl-D-phenylalanine
-
- Inchi: 1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)
- InChI Key: CRTLXWNIKFTLOR-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)CC1C=CC(C#C)=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 411.14705815g/mol
- Monoisotopic Mass: 411.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 667
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 4.9
N-Fmoc-4-ethynyl-D-phenylalanine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01V56A-500mg |
N-Fmoc-4-ethynyl-DL-phenylalanine |
2352069-68-0 | 97% | 500mg |
$292.00 | 2025-02-13 | |
1PlusChem | 1P01V4XY-500mg |
N-Fmoc-4-ethynyl-DL-phenylalanine |
2352069-68-0 | 97% | 500mg |
$256.00 | 2024-05-23 | |
1PlusChem | 1P01V4XY-1g |
N-Fmoc-4-ethynyl-DL-phenylalanine |
2352069-68-0 | 97% | 1g |
$378.00 | 2024-05-23 | |
Aaron | AR01V56A-1g |
N-Fmoc-4-ethynyl-DL-phenylalanine |
2352069-68-0 | 97% | 1g |
$439.00 | 2025-02-13 | |
1PlusChem | 1P01V4XY-250mg |
N-Fmoc-4-ethynyl-DL-phenylalanine |
2352069-68-0 | 97% | 250mg |
$178.00 | 2024-05-23 | |
Aaron | AR01V56A-250mg |
N-Fmoc-4-ethynyl-DL-phenylalanine |
2352069-68-0 | 97% | 250mg |
$197.00 | 2025-02-13 |
N-Fmoc-4-ethynyl-D-phenylalanine Related Literature
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
4. Book reviews
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
Additional information on N-Fmoc-4-ethynyl-D-phenylalanine
Comprehensive Guide to N-Fmoc-4-ethynyl-D-phenylalanine (CAS No. 2352069-68-0): Properties, Applications, and Innovations
N-Fmoc-4-ethynyl-D-phenylalanine (CAS No. 2352069-68-0) is a specialized non-natural amino acid derivative widely utilized in peptide synthesis, bioconjugation, and drug discovery. Its unique ethynyl group enables click chemistry applications, making it a pivotal building block in modern biochemical research. This article explores its structural features, synthetic utility, and cutting-edge applications in proteomics and material science, addressing trending queries like "Fmoc-protected amino acids in SPPS" and "bioorthogonal labeling strategies."
The molecular structure of N-Fmoc-4-ethynyl-D-phenylalanine incorporates an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring compatibility with solid-phase peptide synthesis (SPPS). Researchers favor its D-configuration for designing enzyme-resistant peptides, while the terminal alkyne facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC)—a cornerstone of bioorthogonal chemistry. Recent studies highlight its role in ADC (antibody-drug conjugate) development, addressing the growing demand for targeted cancer therapies.
In the context of AI-driven drug design, this compound has gained traction for high-throughput screening libraries. Its CAS No. 2352069-68-0 is frequently searched alongside terms like "peptide modifications for PET imaging" and "Fmoc-AA analogs for PROTACs," reflecting industry interest in theranostic applications. The compound’s solubility in DMSO/DMF and stability under microwave-assisted synthesis conditions further enhance its practicality.
Emerging trends in precision medicine have amplified the demand for site-specific protein labeling. Here, N-Fmoc-4-ethynyl-D-phenylalanine excels due to its selective reactivity with azide-functionalized probes, enabling single-molecule imaging without disrupting native biological functions. This aligns with Google’s "People Also Ask" topics such as "how to incorporate unnatural amino acids into proteins" and "best practices for Fmoc deprotection."
From a green chemistry perspective, the compound’s efficient atom economy in cycloaddition reactions supports sustainable research practices. Its applications extend to smart biomaterials—particularly in designing pH-responsive hydrogels for drug delivery systems, a hot topic in nanomedicine forums. Analytical data (HPLC, MS) typically shows ≥95% purity, meeting stringent requirements for GMP-grade peptide production.
Future directions may involve CRISPR-Cas9 fusion tags and neural probe development, where its alkyne handle enables spatiotemporal control in live-cell imaging. As the scientific community prioritizes multifunctional scaffolds, CAS 2352069-68-0 remains at the forefront of chemical biology innovation, bridging gaps between synthetic chemistry and biomedical engineering.
2352069-68-0 (N-Fmoc-4-ethynyl-D-phenylalanine) Related Products
- 1804-39-3(WAY-298000)
- 2172608-92-1(3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoylpiperidin-4-yl}propanoic acid)
- 1698687-54-5(5-Butylpyridine-3-carbaldehyde)
- 1806454-28-3(Ethyl 3-(2-chloropropanoyl)-4-methylphenylacetate)
- 2228567-10-8(2-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoic acid)
- 895463-26-0(N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methylphenyl)sulfanylpropanamide)
- 2138256-75-2(5,5-dimethyl-5',6'-dihydro-4'H-spirocyclohexane-1,7'-thieno2,3-cpyridine)
- 1099058-85-1(1-(2-cyclopropylacetyl)piperidine-3-carboxylic acid)
- 1934936-66-9(3,4-dimethyl-3',5',6',7'-tetrahydrospirocyclobutane-1,4'-imidazo4,5-cpyridine)
- 2227772-86-1((1S)-2-amino-1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}ethan-1-ol)




